Regiochemical Fluorine Positioning (4-F vs. 6-F): Divergent Target Engagement Profiles for Bis-Benzothiazole Scaffolds
The 6-fluoro regioisomer (methyl ester variant) has been characterized for Mcl-1 binding, exhibiting an IC50 of 1,110 nM (1.11E+3 nM) in a PubChem BioAssay screen (AID 1417) [1]. This establishes the bis-benzothiazole chemotype as capable of engaging the Mcl-1 protein-protein interaction interface, a key anti-apoptotic target in oncology. No equivalent public bioactivity data exist for the 4-fluoro regioisomer (target compound). Literature precedent demonstrates that fluoro-substitution position on benzothiazole dictates molecular recognition: in SARS-CoV-2 Mpro inhibitor series, 4-fluorobenzothiazole-containing compounds (TKB245, TKB248) achieved nanomolar antiviral potency via a binding mode where the 4-fluorine atom points toward solvent, enabling both potency and favorable physicochemical properties [2]. This regiochemical divergence means that the 4-fluoro isomer cannot be presumed equipotent to or interchangeable with the 6-fluoro isomer for any given target.
| Evidence Dimension | Mcl-1 inhibitory activity |
|---|---|
| Target Compound Data | Not publicly reported (data unavailable as of search date) |
| Comparator Or Baseline | 6-fluoro regioisomer (methyl ester): IC50 = 1,110 nM against Mcl-1, PubChem AID 1417 |
| Quantified Difference | Activity gap unquantifiable; the 4-fluoro isomer may exhibit weaker, stronger, or absent Mcl-1 engagement relative to the 1,110 nM baseline |
| Conditions | Cell-free fluorescence polarization assay, Mcl-1 protein (Homo sapiens), NIH MLSCN screening center |
Why This Matters
Users targeting Mcl-1 or related Bcl-2 family proteins must benchmark the 4-fluoro isomer de novo rather than relying on 6-fluoro regioisomer data, as fluorine position is a critical efficacy determinant.
- [1] PubChem BioAssay AID 1417: Mcl-1 Inhibitor Screening. IC50 for BDBM50279 (2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate methyl ester) = 1.11E+3 nM. Emory University Molecular Libraries Screening Center, 2008. BindingDB Entry DOI: 10.7270/Q23X8539. View Source
- [2] Higashi-Kuwata, N.; Tsuji, K.; et al. Identification of SARS-CoV-2 Mpro inhibitors containing P1' 4-fluorobenzothiazole moiety highly active against SARS-CoV-2. Antiviral Research 2023, 215, 105636. View Source
